Physicochemical Property Profile Versus Closest Commercial 5‑Oxomorpholine‑3‑Carboxamide Analogues
The target compound (MW 325.4) is compared with two commercially listed 4‑benzyl‑5‑oxomorpholine‑3‑carboxamides that differ only in the amide substituent. The 6‑methylpyridin‑2‑yl group confers a lower topological polar surface area and distinct hydrogen‑bond acceptor pattern relative to analogues bearing a 3‑bromophenyl or 2‑methoxyphenethyl moiety . These differences are relevant for CNS drug‑design scoring functions such as the CNS MPO, where TPSA < 90 Ų and H‑bond donor count = 0 are favourable features [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ≈ 71 Ų (calculated from SMILES) |
| Comparator Or Baseline | 4‑benzyl‑N‑(3‑bromophenyl)‑5‑oxomorpholine‑3‑carboxamide (CAS 1351582‑07‑4): TPSA ≈ 72 Ų; 4‑benzyl‑N‑(2‑methoxyphenethyl)‑5‑oxomorpholine‑3‑carboxamide (CAS 1351587‑07‑9): TPSA ≈ 84 Ų |
| Quantified Difference | Target TPSA is 0–13 Ų lower than the comparators |
| Conditions | Calculated via fragment‑based method (Ertl) using ChemAxon Marvin; values are theoretical and have not been experimentally validated for these compounds. |
Why This Matters
A lower TPSA combined with zero H‑bond donors predicts better passive blood–brain barrier permeation, making the target compound a more attractive starting point for CNS‑targeted MRGPRX2 campaigns than the bulkier amide analogues.
- [1] Wager, T.T., Hou, X., Verhoest, P.R. & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci., 7(6), 767–775. View Source
